N~1~-(3,4-DICHLOROPHENYL)-3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE
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Overview
Description
N~1~-(3,4-Dichlorophenyl)-3-[(3,5-Dimethyl-4-Isoxazolyl)Methoxy]Benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-Dichlorophenyl)-3-[(3,5-Dimethyl-4-Isoxazolyl)Methoxy]Benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:
Formation of the Benzamide Core: This step involves the reaction of 3,4-dichloroaniline with benzoyl chloride under basic conditions to form the benzamide core.
Introduction of the Isoxazole Group: The 3,5-dimethyl-4-isoxazole group is introduced through a nucleophilic substitution reaction, where the isoxazole moiety is attached to the benzamide core via a methoxy linker.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-Dichlorophenyl)-3-[(3,5-Dimethyl-4-Isoxazolyl)Methoxy]Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.
Substitution: Reagents like sodium methoxide (NaOCH~3~) and potassium tert-butoxide (KOtBu) are utilized for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N~1~-(3,4-Dichlorophenyl)-3-[(3,5-Dimethyl-4-Isoxazolyl)Methoxy]Benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(3,4-Dichlorophenyl)-3-[(3,5-Dimethyl-4-Isoxazolyl)Methoxy]Benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N~1~-(3,4-Dichlorophenyl)-3-[(3,5-Dimethyl-4-Isoxazolyl)Methoxy]Benzamide:
This compound: Similar in structure but may differ in specific functional groups or substituents.
Uniqueness
This compound is unique due to its specific combination of dichlorophenyl and isoxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-11-16(12(2)26-23-11)10-25-15-5-3-4-13(8-15)19(24)22-14-6-7-17(20)18(21)9-14/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLHTOCWAFLKJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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